molecular formula C12H28N6 B093962 Synthalin A CAS No. 111-23-9

Synthalin A

Cat. No.: B093962
CAS No.: 111-23-9
M. Wt: 256.39 g/mol
InChI Key: OZZMUVKANAPKGI-UHFFFAOYSA-N
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Description

Synthalin, known by its preferred IUPAC name N,N′′′-(Decane-1,10-diyl)diguanidine, is a compound that was historically used as an oral anti-diabetic drug. Discovered in 1926, it was marketed in Europe by Schering AG of Berlin as a synthetic drug with insulin-like properties that could be taken orally. due to its toxicity to the liver and kidneys, it was withdrawn from the market in the early 1940s .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthalin is synthesized by creating a polymethylene chain with a guanidine group at each end. The synthesis involves the reaction of decamethylene diamine with guanidine to form the diguanidine derivative. The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Synthalin would have involved large-scale synthesis using similar methods as described above, but with more stringent controls and purification steps to ensure the removal of any toxic by-products. The production would have been carried out in specialized facilities equipped to handle the chemicals and reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

Synthalin undergoes several types of chemical reactions, including:

    Oxidation: Synthalin can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Synthalin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Synthalin .

Scientific Research Applications

Synthalin has been the subject of much research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Synthalin can be compared with other similar compounds, such as:

    Spermine: A polyamine involved in cellular metabolism.

    Arginylglycylaspartic acid: A peptide with various biological functions.

    Dibutylhexamethylenediamine: A compound with structural similarities to Synthalin.

Synthalin’s uniqueness lies in its specific structure and its historical use as an oral anti-diabetic drug. Unlike other compounds, Synthalin was specifically designed to mimic insulin’s effects while being orally administrable .

Properties

IUPAC Name

2-[10-(diaminomethylideneamino)decyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZMUVKANAPKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=C(N)N)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

301-15-5 (di-hydrochloride)
Record name Synthalin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50911935
Record name N,N'-Decane-1,10-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-23-9
Record name N,N′′′-1,10-Decanediylbis[guanidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Synthalin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Decane-1,10-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'''-1,10-decanediylbisguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-DIGUANIDINODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEA6Y34XYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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